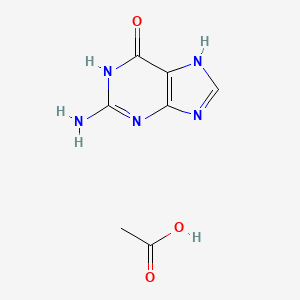

2-Amino-1H-purin-6(9H)-one acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-1H-purin-6(9H)-on-acetat ist eine chemische Verbindung mit der Summenformel C5H5N5O·C2H4O2. Es ist ein Derivat von Purin, einer heterozyklischen aromatischen organischen Verbindung, die in der Biochemie eine entscheidende Rolle spielt, insbesondere in der Struktur von DNA und RNA.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Amino-1H-purin-6(9H)-on-acetat beinhaltet typischerweise die Reaktion von 2-Amino-1H-purin-6(9H)-on mit Essigsäure. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des Acetatsalzes zu gewährleisten. Das allgemeine Reaktionsschema ist wie folgt:

2-Amino-1H-purin-6(9H)-on+Essigsäure→2-Amino-1H-purin-6(9H)-on-acetat

Industrielle Produktionsmethoden

In der industriellen Produktion von 2-Amino-1H-purin-6(9H)-on-acetat werden möglicherweise großtechnische Synthesen mit automatisierten Reaktoren eingesetzt. Die Reaktionsbedingungen wie Temperatur, Druck und pH-Wert werden sorgfältig überwacht und gesteuert, um die Ausbeute und Reinheit zu optimieren. Das Produkt wird dann mit Techniken wie Kristallisation oder Chromatographie gereinigt.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Amino-1H-purin-6(9H)-on-acetat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die an den Purinring gebundenen funktionellen Gruppen verändern.

Substitution: Nukleophile Substitutionsreaktionen können neue Substituenten in den Purinring einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene oder Alkylierungsmittel werden unter bestimmten Bedingungen eingesetzt, um eine Substitution zu erreichen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen eine Vielzahl von substituierten Purinverbindungen erzeugen können.

Wissenschaftliche Forschungsanwendungen

2-Amino-1H-purin-6(9H)-on-acetat hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre Rolle in der Nukleinsäurechemie und ihr Potenzial als biochemischer Sonde untersucht.

Medizin: Es werden laufende Forschungen zu seinen potenziellen therapeutischen Anwendungen durchgeführt, einschließlich antiviraler und krebshemmender Eigenschaften.

Industrie: Es wird bei der Entwicklung von Pharmazeutika und anderen chemischen Produkten eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2-Amino-1H-purin-6(9H)-on-acetat beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. In biologischen Systemen kann es mit Enzymen und Nukleinsäuren interagieren und biochemische Pfade beeinflussen. Die genauen Pfade und molekularen Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Wissenschaftliche Forschungsanwendungen

2-Amino-1H-purin-6(9H)-one acetate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its role in nucleic acid chemistry and its potential as a biochemical probe.

Medicine: Research is ongoing into its potential therapeutic applications, including antiviral and anticancer properties.

Industry: It is used in the development of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of 2-Amino-1H-purin-6(9H)-one acetate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and nucleic acids, influencing biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.

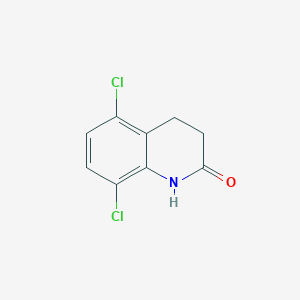

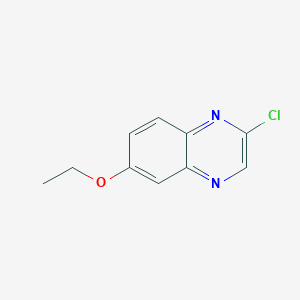

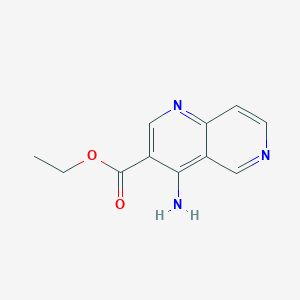

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Amino-1H-purin-6(9H)-on: Die Stammverbindung ohne die Acetatgruppe.

6-Mercaptopurin: Ein Purinanalog, das in der Chemotherapie eingesetzt wird.

Adenin: Eine natürlich vorkommende Purinbase, die in DNA und RNA vorkommt.

Einzigartigkeit

2-Amino-1H-purin-6(9H)-on-acetat ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die im Vergleich zu anderen Purinderivaten unterschiedliche Eigenschaften und Reaktivität verleiht. Seine Acetatgruppe kann seine Löslichkeit, Stabilität und Wechselwirkung mit biologischen Molekülen beeinflussen, was es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen macht.

Eigenschaften

Molekularformel |

C7H9N5O3 |

|---|---|

Molekulargewicht |

211.18 g/mol |

IUPAC-Name |

acetic acid;2-amino-1,7-dihydropurin-6-one |

InChI |

InChI=1S/C5H5N5O.C2H4O2/c6-5-9-3-2(4(11)10-5)7-1-8-3;1-2(3)4/h1H,(H4,6,7,8,9,10,11);1H3,(H,3,4) |

InChI-Schlüssel |

KBYANRCVOIZOTD-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)O.C1=NC2=C(N1)C(=O)NC(=N2)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B11891234.png)

![5'H-Spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]-2',4'-diol](/img/structure/B11891252.png)

![2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B11891310.png)

![tert-Butyl 6-methylene-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B11891315.png)